molecular formula C10H9Br3O B13871987 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone

1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone

Cat. No.: B13871987
M. Wt: 384.89 g/mol
InChI Key: MNFSSMGQQFDOSB-UHFFFAOYSA-N
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Description

1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of bromine atoms attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 4-bromoacetophenone with bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like chloroform or methanol . Industrial production methods may involve large-scale bromination processes with stringent safety measures due to the hazardous nature of bromine .

Chemical Reactions Analysis

1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone can be compared with other brominated phenyl ethanones, such as:

Properties

Molecular Formula

C10H9Br3O

Molecular Weight

384.89 g/mol

IUPAC Name

1-[4-bromo-3,5-bis(bromomethyl)phenyl]ethanone

InChI

InChI=1S/C10H9Br3O/c1-6(14)7-2-8(4-11)10(13)9(3-7)5-12/h2-3H,4-5H2,1H3

InChI Key

MNFSSMGQQFDOSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)CBr)Br)CBr

Origin of Product

United States

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